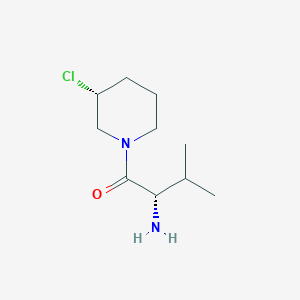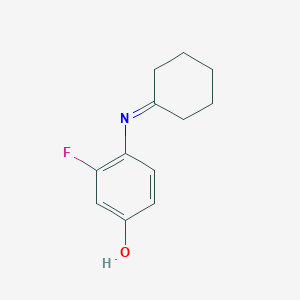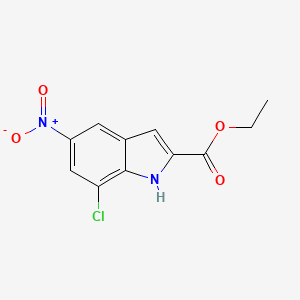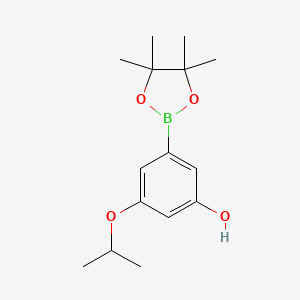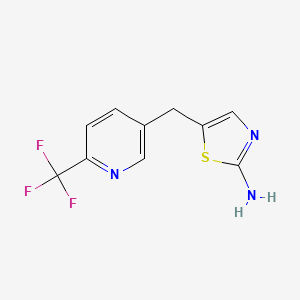
4-Tert-butyl cinnamaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a phenyl ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL typically involves the aldol condensation reaction. This reaction is carried out between 4-tert-butyl-2-methylbenzaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID
Reduction: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL: The reduced form of the compound.
3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID: The oxidized form of the compound.
4-TERT-BUTYL-2-METHYLBENZALDEHYDE: The starting material for the synthesis.
Uniqueness
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a tert-butyl group, a methyl group, and an aldehyde functional group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H18O |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(E)-3-(4-tert-butyl-2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11-10-13(14(2,3)4)8-7-12(11)6-5-9-15/h5-10H,1-4H3/b6-5+ |
InChI-Schlüssel |
CYWMBZBRXXZCFS-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)/C=C/C=O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


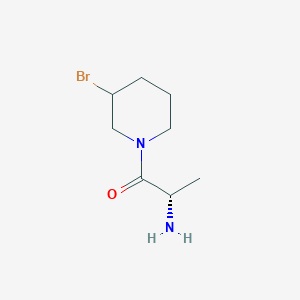

![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)

![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
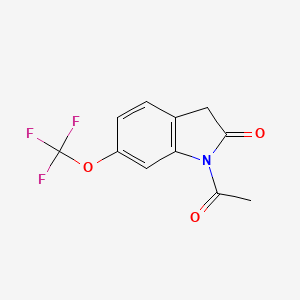
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)

